N-Butanoyl-5-methyltryptamine
Description
N-Butanoyl-5-methyltryptamine is a synthetic tryptamine derivative characterized by a butanoyl group (CH₂CH₂CH₂CO-) attached to the indole nitrogen and a methyl substitution at the 5-position of the indole ring. Tryptamines, as a class, are structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and exhibit diverse pharmacological activities, particularly at serotonin receptors (e.g., 5-HT₁, 5-HT₂ families).
Properties
CAS No. |
153342-22-4 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-[2-(1-methylindol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C15H20N2O/c1-3-6-15(18)16-10-9-12-11-17(2)14-8-5-4-7-13(12)14/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,16,18) |
InChI Key |
NFDMRSZTYMLAII-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCC1=CN(C2=CC=CC=C21)C |
Canonical SMILES |
CCCC(=O)NCCC1=CN(C2=CC=CC=C21)C |
Other CAS No. |
153342-22-4 |
Synonyms |
5-MebT 5-methyl N-butanoyltryptamine N-butanoyl-5-methyltryptamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The pharmacological profile of N-Butanoyl-5-methyltryptamine can be inferred through comparisons with structurally related tryptamines and phenethylamines (Table 1).
Table 1: Key Structural and Functional Comparisons
| Compound | N-Substituent | 5-Position Substitution | Receptor Affinity (5-HT₂A) | Functional Activity |
|---|---|---|---|---|
| This compound | Butanoyl | Methyl | Not reported* | Agonist (inferred) |
| Serotonin (5-HT) | -NH₂ | Hydroxy | High | Full agonist |
| N,N-Dimethyltryptamine (DMT) | Methyl | Hydrogen | Moderate | Partial agonist |
| N-Benzyl-5-methoxytryptamine | Benzyl | Methoxy | High | Potent agonist |
| α-Methyltryptamine | Methyl | Hydrogen | Low | Weak agonist |
*Direct studies on this compound are lacking; data inferred from structural analogues .
Key Observations:
N-Substituent Effects: The butanoyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller groups like methyl (DMT) or benzyl (N-benzyl-5-methoxytryptamine). However, excessive bulk could reduce receptor-binding efficiency, as seen in N,N-diisobutyltryptamine derivatives, which exhibit diminished activity due to steric hindrance . Benzyl groups (e.g., in N-benzyl-5-methoxytryptamine) enhance 5-HT₂A affinity due to aromatic interactions with receptor pockets, whereas aliphatic chains (e.g., butanoyl) may prioritize metabolic stability over receptor selectivity .
5-Position Substitution: The 5-methyl group in this compound is less polar than the 5-hydroxy group in serotonin or the 5-methoxy group in N-benzyl-5-methoxytryptamine. In phenethylamine analogues (e.g., 2C-I), methoxy or hydroxy substitutions at the 4-position enhance receptor activity, suggesting that substitution patterns on the aromatic ring are pivotal across scaffold types .
Functional Activity and Pharmacokinetics
- Platelet Aggregation: Tryptamine derivatives like 5-HT and α-methyltryptamine induce platelet shape changes via serotonin receptors, with potency influenced by substituents. The butanoyl group’s self-inhibitory effects (observed in high concentrations of 5-HT) are plausible but unconfirmed .
- Metabolic Stability: Acylated tryptamines (e.g., butanoyl) are less prone to rapid enzymatic degradation compared to primary amines (e.g., DMT), which undergo MAO-mediated metabolism. This could extend the half-life of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
